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Compound of Interest

Compound Name: Methyl 4-bromocrotonate

Cat. No.: B106362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure elucidation of methyl 4-
bromocrotonate, an important synthetic intermediate in medicinal chemistry. The document
outlines the key spectroscopic data and experimental protocols used to confirm the molecule's
structure, presented in a format tailored for professionals in the field of drug development and
organic synthesis.

Molecular Structure and Properties

Methyl 4-bromocrotonate, with the chemical formula CsH7BrOz, is an a,3-unsaturated ester.
[1] The molecule exists predominantly as the trans (E) isomer, which is the more stable
configuration.[2][3] Its structure features a methyl ester group conjugated with a carbon-carbon
double bond, and a bromine atom at the allylic position.

DOT Script of Methyl 4-bromocrotonate Structure
Caption: Chemical structure of methyl 4-bromocrotonate.
A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of Methyl 4-bromocrotonate
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Property Value Reference(s)
Molecular Formula CsH7BrO2 [1114]
Molecular Weight 179.01 g/mol [1103114]
Appearance Clear y(-ello.w to colorless or (]
brown liquid

Boiling Point 83-85 °C at 13 mmHg [11[5]16]
Density ~1.522 g/mL at 25 °C [1][2]I5]
Refractive Index n20/D 1.501 [1][2][6]

Soluble in organic solvents like
Solubility dichloromethane, chloroform, [1]

and ethanol

Spectroscopic Data for Structure Elucidation

The structural confirmation of methyl 4-bromocrotonate is achieved through a combination of
spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR)
Spectroscopy, and Mass Spectrometry (MS).

'H NMR Spectroscopy

The *H NMR spectrum provides detailed information about the proton environment in the
molecule. The spectrum of the trans-isomer of methyl 4-bromocrotonate shows four distinct
signals, corresponding to the seven protons. The chemical shifts (d) and coupling constants (J)
are summarized in Table 2.

Table 2: tH NMR Spectroscopic Data for Methyl 4-bromocrotonate
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Chemical Coupling

. . Multiplicit Integratio Assighm Referenc
Signal Shift Constant
y n ent e(s)
(ppm) s (Hz)
J(A,B)=15.
=CH-
A 7.003 dt 1H 3, [7]
COOR
J(A,C)=7.3
J(A,B)=15.
=CH-
B 6.046 dt 1H 3, [7]
CHzBr
J(B,C)=1.2
J(A,C)=7.3,
C 4.015 dd 2H -CH2Br [7]
J(B,C)=1.2
D 3.759 s 3H - -OCHs [7]

The large coupling constant of 15.3 Hz between protons A and B is characteristic of a trans-
configuration across the double bond.

13C NMR, IR, and Mass Spectrometry Data

While detailed experimental data for 13C NMR, IR, and Mass Spectrometry were not available
in the searched resources, the expected features based on the known structure are described
below.

e 13C NMR Spectroscopy: A proton-decoupled 13C NMR spectrum is expected to show five
distinct signals, corresponding to the five carbon atoms in different chemical environments:
the carbonyl carbon of the ester, the two olefinic carbons, the carbon bearing the bromine
atom, and the methoxy carbon.

e Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional
groups. Expected characteristic absorption bands include a strong C=0 stretch for the ester
carbonyl group (typically around 1720 cm~1), a C=C stretch for the alkene (around 1650
cm~1), and C-O stretching bands for the ester linkage.

e Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M+*) and
an M+2 peak of similar intensity, which is characteristic of a compound containing one
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bromine atom. Key fragmentation patterns would likely involve the loss of the methoxy group
(-OCHs) and the bromine atom.

Experimental Protocols for Synthesis

Methyl 4-bromocrotonate is a valuable synthetic intermediate, and several methods for its

preparation have been reported. Two common and reliable protocols are detailed below.

Synthesis from (E)-4-Bromobut-2-enoic Acid

This method involves the esterification of (E)-4-bromobut-2-enoic acid using methanol and
thionyl chloride (SOCI2).[5]

Experimental Protocol:

To a 50 mL three-necked flask, add (E)-4-bromobut-2-enoic acid (1.525 g, 9.24 mmol) and
anhydrous methanol (10 mL).

Cool the mixture to 0 °C with stirring until the acid is completely dissolved.

Slowly add thionyl chloride (5.49 g, 46.19 mmol) dropwise, ensuring the temperature is
maintained and gas evolution is controlled.

After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for 15 hours.

Concentrate the reaction mixture to dryness under reduced pressure.

Extract the residue with ethyl acetate and water. Collect the organic phase and dry it over
anhydrous sodium sulfate.

Remove the solvent under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography (petroleum ether:ethyl acetate = 8:1) to
yield methyl 4-bromocrotonate as a red oily liquid (yield: 93.1%).[5]

DOT Script of Synthesis Workflow (Method 1)
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Caption: Workflow for synthesis from (E)-4-bromobut-2-enoic acid.
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Synthesis from Methyl Crotonate via Allylic Bromination

This method utilizes the allylic bromination of methyl crotonate using N-Bromosuccinimide
(NBS) and a radical initiator like dibenzoyl peroxide or AIBN.[5]

Experimental Protocol (Adapted):

 In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve
methyl crotonate (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCla).

e Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.qg.,
AIBN, 0.05 eq).

» Heat the reaction mixture to reflux with vigorous stirring.

« Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC).

e Once the reaction is complete, cool the mixture to room temperature and filter to remove the
succinimide byproduct.

o Transfer the filtrate to a separatory funnel and wash sequentially with saturated agueous
NaHCOs solution, saturated aqueous Naz2S20s3 solution, and brine.

e Dry the organic layer over anhydrous MgSOa or Na2SOa.
o Concentrate the solvent under reduced pressure.

» Purify the crude product by column chromatography to yield pure methyl 4-
bromocrotonate.

DOT Script of Synthesis Workflow (Method 2)
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Caption: Workflow for synthesis via allylic bromination.
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Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound, such as methyl 4-
bromocrotonate, follows a logical progression of analytical techniques.

DOT Script of Structure Elucidation Workflow
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Caption: Logical workflow for structure elucidation.
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Conclusion

The structure of methyl 4-bromocrotonate is unequivocally confirmed through the combined
interpretation of its spectroscopic data, particularly *H NMR, and is supported by its logical
synthesis from known precursors. This guide provides the essential data and protocols
necessary for the synthesis and characterization of this important intermediate, serving as a
valuable resource for professionals in chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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